2-((1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone
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Overview
Description
The description of a compound typically includes its IUPAC name, common name, and structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound, as well as any reaction conditions such as temperature and pressure.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and selectivity.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability.Scientific Research Applications
Eco-Friendly Synthesis of Indolyl Derivatives
Brahmachari and Banerjee (2014) developed an eco-friendly method for synthesizing pharmaceutically interesting functionalized indolyl derivatives, including 3,3-bis(indol-3-yl)indolin-2-ones, using sulfamic acid as a catalyst. This method is noted for its mild reaction conditions, excellent yields, and environmental friendliness, indicating a potential route for creating derivatives of the compound for various applications (Brahmachari & Banerjee, 2014).
Antibacterial and Antifungal Activities
A study on novel 1H-Indole derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Aspergillus niger and Candida albicans. This suggests that structurally similar compounds, including the one , could potentially possess antimicrobial properties (Letters in Applied NanoBioScience, 2020).
Synthesis of Polycyclic Sulfonyl Indolines
Lu et al. (2019) synthesized novel polycyclic sulfonyl indolines through FeCl2-catalyzed or UV-driven intramolecular reactions, indicating the versatility of indole derivatives in forming structurally complex and potentially biologically active compounds (Lu et al., 2019).
Anti-inflammatory Properties
Research on chalcone derivatives of indole compounds highlighted potential anti-inflammatory effects, supporting the exploration of indole derivatives, such as the compound of interest, for anti-inflammatory applications (Rehman, Saini, & Kumar, 2022).
Anticonvulsant Potential
Ahuja and Siddiqui (2014) explored indole derivatives as anticonvulsant agents, demonstrating significant activity in models of epilepsy. This underscores the therapeutic potential of indole-based compounds in neurological conditions (Ahuja & Siddiqui, 2014).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential applications of the compound and areas for future research.
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(1H-indol-3-ylsulfonyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-18(20-10-9-13-5-1-4-8-16(13)20)12-24(22,23)17-11-19-15-7-3-2-6-14(15)17/h1-8,11,19H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIXSPAKGNLHJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CS(=O)(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone |
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